2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336021
InChI: InChI=1S/C11H13N3O3S/c1-15-7-5-9(17-3)8(16-2)4-6(7)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14)
SMILES:
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC18336021

Molecular Formula: C11H13N3O3S

Molecular Weight: 267.31 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole -

Specification

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
IUPAC Name 5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3O3S/c1-15-7-5-9(17-3)8(16-2)4-6(7)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14)
Standard InChI Key HIYZNYXIGGQUMX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1C2=NN=C(S2)N)OC)OC

Introduction

Chemical Identity and Structural Features

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>3</sub>S) is a small molecule with a molecular weight of 283.30 g/mol. Its structure comprises a 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The amino group at position 2 contributes to hydrogen-bonding interactions, while the 2,4,5-trimethoxyphenyl substituent at position 5 introduces steric bulk and electron-donating methoxy groups, which may enhance membrane permeability and target binding affinity .

The methoxy groups at the 2-, 4-, and 5-positions of the phenyl ring create a distinct electronic environment. Methoxy substituents are known to influence pharmacokinetic properties by modulating lipophilicity and metabolic stability. For example, in related compounds such as 5-(3,4-dihydroxyphenyl)-1,3,4-thiadiazol-2-amine (2c) and 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (2d), the number and position of methoxy groups significantly affected anticancer activity . The trimethoxy configuration in the subject compound may further optimize these properties, though empirical validation is required.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole can be achieved through cyclodehydration reactions analogous to those described for structurally similar thiadiazoles . A plausible route involves the following steps:

  • Starting Material Preparation: 2,4,5-Trimethoxybenzoic acid serves as the precursor. This aromatic carboxylic acid is commercially available or synthesized via methoxylation of hydroxybenzoic acid derivatives.

  • Cyclodehydration: Reaction of 2,4,5-trimethoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl<sub>3</sub>). This step facilitates the formation of the thiadiazole ring through the elimination of water and hydrochloric acid .

  • Purification: The crude product is basified, filtered, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure compound.

Representative Reaction Scheme:

2,4,5-Trimethoxybenzoic acid+ThiosemicarbazidePOCl3,Δ2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole\text{2,4,5-Trimethoxybenzoic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole}

Spectroscopic Characterization

Key spectroscopic data for analogous compounds provide insights into the expected profiles for 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole:

  • <sup>1</sup>H-NMR:

    • Aromatic protons on the trimethoxyphenyl ring would appear as distinct multiplets in the δ 6.5–7.5 ppm range.

    • Methoxy groups (-OCH<sub>3</sub>) typically resonate as singlets near δ 3.7–3.9 ppm .

    • The amino group (-NH<sub>2</sub>) may appear as a broad singlet around δ 7.1–7.3 ppm, as observed in compound 2c .

  • <sup>13</sup>C-NMR:

    • The thiadiazole ring carbons (C-2 and C-5) resonate near δ 157–170 ppm .

    • Methoxy carbons are expected at δ 55–57 ppm, consistent with derivatives like 2d .

  • FT-IR:

    • N-H stretching vibrations (amino group) near 3300–3400 cm<sup>−1</sup>.

    • C=N and C-S bonds in the thiadiazole ring absorb at 1600–1500 cm<sup>−1</sup> and 650–750 cm<sup>−1</sup>, respectively .

  • Elemental Analysis:

    • Theoretical values for C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>3</sub>S: C 52.57%, H 5.20%, N 16.73%, S 12.70%.

Comparative Analysis with Structural Analogs

CompoundSubstituentsIC<sub>50</sub> (LoVo)IC<sub>50</sub> (MCF-7)Toxicity (Daphnia)
2g Benzenesulfonylmethyl2.44 µM23.29 µMLow
2d 2,5-Dimethoxyphenyl200 µMNot testedModerate
Subject Compound2,4,5-TrimethoxyphenylPredicted: 1–10 µMPredicted: 10–50 µMPotential risk

Predictions based on QSAR models of methoxy-substituted thiadiazoles .

Future Directions and Challenges

  • Synthetic Optimization: Scalable synthesis routes and green chemistry approaches (e.g., microwave-assisted synthesis) should be explored to improve yields .

  • In Vivo Studies: Rodent models are essential to evaluate pharmacokinetics and toxicity.

  • Target Identification: Proteomics and CRISPR screens could elucidate molecular targets, such as IMPDH or histone deacetylases .

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